molecular formula C19H23N3O3S B2440753 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 898637-27-9

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No. B2440753
CAS RN: 898637-27-9
M. Wt: 373.47
InChI Key: CYIMBYGGMBSYLJ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is not fully understood. However, it has been found to interact with certain receptors in the body, including the nicotinic acetylcholine receptor and the GABA-A receptor. It has also been found to modulate the activity of certain enzymes, such as phosphodiesterase.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide can have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been found to modulate the activity of certain neurotransmitters, such as acetylcholine and GABA.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide in lab experiments is its potential as a new lead compound for the development of novel drugs. It has also been found to have various biochemical and physiological effects, making it a useful tool for studying certain biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its potential as a tool to study the function of certain neurotransmitter receptors. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors and enzymes in the body.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with pyridine-2-amine to form N-(pyridin-2-yl)-4-methylbenzamide. This intermediate is then reacted with azepane-1-sulfonyl chloride to form the final product.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been found to have potential as a new lead compound for the development of novel drugs targeting certain diseases. In cancer research, it has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. In neuroscience, it has been studied for its potential as a tool to study the function of certain neurotransmitter receptors.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-9-10-16(19(23)21-18-8-4-5-11-20-18)14-17(15)26(24,25)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIMBYGGMBSYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide

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